molecular formula C14H23N5 B11739005 [(1,5-dimethyl-1H-pyrazol-4-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11739005
M. Wt: 261.37 g/mol
InChI Key: DEJWDVGVPXOLHR-UHFFFAOYSA-N
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Description

(1,5-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound featuring two pyrazole rings. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This specific compound is characterized by the presence of methyl and isobutyl groups attached to the pyrazole rings, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available 1,5-dimethyl-1H-pyrazole and 1-(2-methylpropyl)-1H-pyrazole.

    Formation of Intermediate: The first step involves the formation of a chloromethyl derivative of 1,5-dimethyl-1H-pyrazole by reacting it with chloromethyl methyl ether in the presence of a base such as sodium hydride.

    Nucleophilic Substitution: The chloromethyl derivative is then reacted with 1-(2-methylpropyl)-1H-pyrazole in the presence of a strong base like potassium tert-butoxide to form the desired compound through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole rings. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can occur at the pyrazole rings, potentially leading to the formation of dihydropyrazole derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can participate in various substitution reactions, such as halogenation, nitration, and sulfonation, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Halogenation using bromine in carbon tetrachloride, nitration using nitric acid and sulfuric acid, and sulfonation using sulfur trioxide in sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

    Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions within cells.

Medicine

    Drug Development: The compound’s unique structure makes it a potential lead compound for the development of new pharmaceuticals targeting specific diseases.

    Therapeutic Agents: It may exhibit therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

    Agriculture: The compound can be used in the development of agrochemicals, such as herbicides and pesticides.

    Chemical Manufacturing: It can serve as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The pyrazole rings and attached functional groups can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, leading to inhibition or activation of biological pathways. The exact mechanism of action would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,5-dimethyl-1H-pyrazole: Lacks the additional pyrazole ring and isobutyl group, resulting in different chemical properties and reactivity.

    1-(2-methylpropyl)-1H-pyrazole: Similar to the first compound but with an isobutyl group instead of a methyl group.

    1H-pyrazole: The parent compound without any substituents, exhibiting different reactivity and applications.

Uniqueness

(1,5-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine is unique due to the presence of two pyrazole rings with distinct substituents. This structure allows for diverse chemical reactions and interactions, making it a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-[1-(2-methylpropyl)pyrazol-4-yl]methanamine

InChI

InChI=1S/C14H23N5/c1-11(2)9-19-10-13(6-17-19)5-15-7-14-8-16-18(4)12(14)3/h6,8,10-11,15H,5,7,9H2,1-4H3

InChI Key

DEJWDVGVPXOLHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNCC2=CN(N=C2)CC(C)C

Origin of Product

United States

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